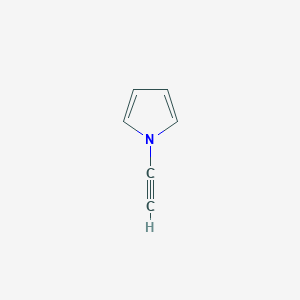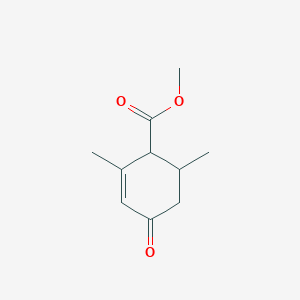![molecular formula C7H12N2O B1365723 1,4-Diazabiciclo[3.2.2]nonan-3-ona CAS No. 53619-11-7](/img/structure/B1365723.png)
1,4-Diazabiciclo[3.2.2]nonan-3-ona
Descripción general
Descripción
1,4-Diazabicyclo[322]nonan-3-one is a bicyclic organic compound with the molecular formula C7H12N2O It is characterized by a bicyclic structure containing two nitrogen atoms and a ketone functional group
Aplicaciones Científicas De Investigación
1,4-Diazabicyclo[3.2.2]nonan-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
Target of Action
The primary targets of 1,4-Diazabicyclo[32It’s known that this compound is used to prepare switchable materials with a high phase transition temperature .
Mode of Action
1,4-Diazabicyclo[3.2.2]nonan-3-one interacts with its targets by reducing molecular symmetry but maintaining a quasi-spherical shape . It reacts with equimolar amounts of HClO4 or HReO4 in aqueous solution .
Biochemical Pathways
The specific biochemical pathways affected by 1,4-Diazabicyclo[32The compound is known to exhibit switchable phase transition, dielectric, and second-harmonic-generation properties .
Pharmacokinetics
The ADME properties of 1,4-Diazabicyclo[32It’s known that the compound has a low gastrointestinal absorption .
Result of Action
The molecular and cellular effects of 1,4-Diazabicyclo[3.2.2]nonan-3-one’s action include switchable phase transition and dielectric anomalies . One compound also showed a reversible second-harmonic-generation effect .
Action Environment
The action, efficacy, and stability of 1,4-Diazabicyclo[3.2.2]nonan-3-one can be influenced by environmental factors. For instance, the compound exhibits high phase-transition points at specific temperatures .
Análisis Bioquímico
Biochemical Properties
1,4-Diazabicyclo[3.2.2]nonan-3-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to form hydrogen bonds with different types of biomolecules, which can influence the stability and activity of these molecules. For instance, it can interact with enzymes involved in metabolic pathways, potentially affecting their catalytic activity .
Cellular Effects
The effects of 1,4-Diazabicyclo[3.2.2]nonan-3-one on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of certain genes, leading to changes in cellular behavior and function .
Molecular Mechanism
At the molecular level, 1,4-Diazabicyclo[3.2.2]nonan-3-one exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4-Diazabicyclo[3.2.2]nonan-3-one can change over time. The stability and degradation of this compound are crucial factors that determine its long-term effects on cellular function. Studies have shown that it can maintain its activity over extended periods, but its effects may diminish as it degrades .
Dosage Effects in Animal Models
The effects of 1,4-Diazabicyclo[3.2.2]nonan-3-one vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while at higher doses, it can cause toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
1,4-Diazabicyclo[3.2.2]nonan-3-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, potentially affecting metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic state of the cell .
Transport and Distribution
The transport and distribution of 1,4-Diazabicyclo[3.2.2]nonan-3-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, which in turn affects its activity and function .
Subcellular Localization
1,4-Diazabicyclo[3.2.2]nonan-3-one is localized to specific subcellular compartments, where it exerts its effects. Targeting signals and post-translational modifications play a role in directing the compound to these compartments. Its activity and function can be influenced by its subcellular localization .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Diazabicyclo[3.2.2]nonan-3-one can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 1,4-diaminobutane with formaldehyde and formic acid can lead to the formation of the bicyclic structure. The reaction typically requires heating and may be carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of 1,4-diazabicyclo[3.2.2]nonan-3-one may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Diazabicyclo[3.2.2]nonan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The nitrogen atoms in the bicyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: N-oxides of 1,4-diazabicyclo[3.2.2]nonan-3-one.
Reduction: 1,4-Diazabicyclo[3.2.2]nonan-3-ol.
Substitution: Various substituted derivatives depending on the reagents used.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane: A similar bicyclic compound with a different ring size.
1,5-Diazabicyclo[4.3.0]non-5-ene: Another bicyclic compound with a different arrangement of nitrogen atoms.
Uniqueness
1,4-Diazabicyclo[322]nonan-3-one is unique due to its specific ring size and the presence of a ketone functional group
Propiedades
IUPAC Name |
1,4-diazabicyclo[3.2.2]nonan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-7-5-9-3-1-6(8-7)2-4-9/h6H,1-5H2,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIKVHACZDLJCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1NC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402876 | |
| Record name | 1,4-diazabicyclo[3.2.2]nonan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53619-11-7 | |
| Record name | 1,4-diazabicyclo[3.2.2]nonan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

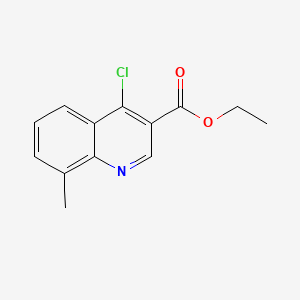

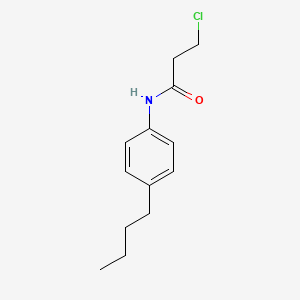

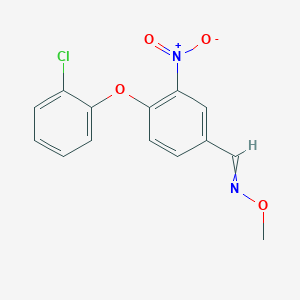
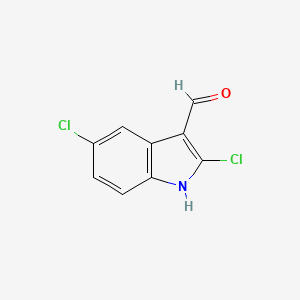
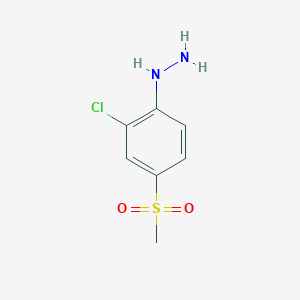
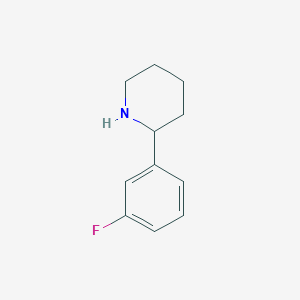
![3-{1-nitro-2-[4-(trifluoromethoxy)anilino]vinyl}-2-benzofuran-1(3H)-one](/img/structure/B1365667.png)

![5-Methyl-5-[(5-methyl-1,3-dioxan-5-yl)methoxymethoxymethyl]-1,3-dioxane](/img/structure/B1365671.png)
